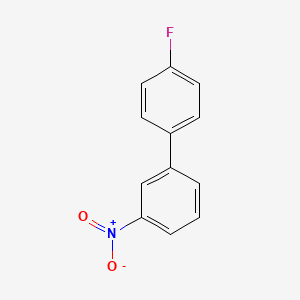

1-Fluoro-4-(3-nitrophenyl)benzene

Descripción

1-Fluoro-4-(3-nitrophenyl)benzene (hypothetical structure based on nomenclature) is an aromatic compound featuring a fluorine atom at the para position of a benzene ring and a 3-nitrophenyl substituent. Nitro and fluoro substituents are electron-withdrawing groups, influencing reactivity, solubility, and electronic characteristics. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or materials science .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZJARKPNHJFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707618 | |

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-32-6 | |

| Record name | 4′-Fluoro-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(3-nitrophenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a halogenated benzene with a boronic acid derivative under mild conditions . Another method involves electrophilic aromatic substitution, where a fluorobenzene derivative undergoes nitration using nitric acid and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of 1-Fluoro-4-(3-nitrophenyl)benzene often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in an inert atmosphere, typically using toluene as a solvent and potassium phosphate as a base .

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Major Products Formed:

Reduction: 1-Fluoro-4-(3-aminophenyl)benzene.

Substitution: 1-Methoxy-4-(3-nitrophenyl)benzene.

Aplicaciones Científicas De Investigación

1-Fluoro-4-(3-nitrophenyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-Fluoro-4-(3-nitrophenyl)benzene exerts its effects depends on the specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of substituents significantly impacts electronic properties. Below is a comparison of nitro- and fluoro-substituted benzene derivatives:

Key Observations :

- Electron-withdrawing groups : Nitro and sulfonyl groups enhance electrophilicity, making these compounds reactive in substitution reactions.

- Steric effects : Bulky substituents (e.g., trimethylsilyl) reduce reactivity but improve thermal stability .

- Halogen substituents : The iodine in 1-fluoro-4-(3-iodopropyl)benzene enables participation in Ullmann or Suzuki-Miyaura couplings .

Spectroscopic Data Comparison

NMR spectroscopy is critical for structural elucidation:

Insights :

- Aromatic deshielding : Nitro groups downfield-shift aromatic carbons (e.g., ~140 ppm in nitroethenyl derivatives) .

- Fluorine coupling : ¹⁹F NMR signals vary with substituent electronegativity, ranging from -112 to -120 ppm .

Research Findings and Data Gaps

- Thermal properties: Limited data exist for nitro-substituted derivatives, necessitating further studies on melting/boiling points.

- Biological activity: No toxicity or pharmacological data were found; this represents a critical research gap.

- Synthetic routes : Evidence highlights photoredox and nickel dual catalysis as efficient methods for similar compounds .

Actividad Biológica

1-Fluoro-4-(3-nitrophenyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, with the chemical formula CHFNO, features a fluoro group and a nitrophenyl moiety, which may contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, summarizing its effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 219.19 g/mol

- CAS Number : 80254-72-4

The presence of the fluoro group is significant as it can enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.

Biological Activity Overview

1-Fluoro-4-(3-nitrophenyl)benzene has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with nitro groups often exhibit antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid function.

- Anticancer Properties : Some studies suggest that nitro-substituted aromatic compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

The biological activity of 1-Fluoro-4-(3-nitrophenyl)benzene may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Compounds containing nitro groups can generate ROS, which may induce oxidative stress in cells, contributing to cytotoxic effects.

- DNA Interaction : Nitro compounds are known to intercalate into DNA, potentially leading to mutations or cell death.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various nitro-substituted phenyl compounds against common pathogens. The results indicated that 1-Fluoro-4-(3-nitrophenyl)benzene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Fluoro-4-(3-nitrophenyl)benzene | 32 | Staphylococcus aureus |

| 1-Fluoro-4-(3-nitrophenyl)benzene | 64 | Escherichia coli |

Anticancer Studies

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 1-Fluoro-4-(3-nitrophenyl)benzene resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 60 | 20 |

| 50 | 30 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.